ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
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Properties
IUPAC Name |
ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-4-33-26(30)18-6-5-7-20(13-18)28-15-24(25(29)21-10-8-16(2)12-17(21)3)34(31,32)23-11-9-19(27)14-22(23)28/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXBZGBYQOWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (ETEB) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the available literature on ETEB's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
ETEB features a benzothiazine ring system, a benzoate ester group, and a fluorinated substituent. The molecular formula of ETEB contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Kinase Inhibitory Activity
ETEB has demonstrated significant kinase inhibitory activity, particularly against the Flt-3 receptor tyrosine kinase. Flt-3 is involved in various cellular processes such as cell proliferation and differentiation. This property positions ETEB as a potential candidate for developing anti-cancer drugs aimed at hematological malignancies like acute myeloid leukemia (AML), where Flt-3 mutations are common.
2. Antibacterial Activity
Research indicates that ETEB exhibits antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . However, further studies are needed to elucidate the mechanisms underlying this antibacterial effect and to assess the compound's efficacy as an antibacterial agent.
ETEB's mechanism of action involves binding to specific sites on enzymes or receptors, modulating their activity through various pathways such as signal transduction or enzyme inhibition. This interaction is crucial for understanding how ETEB can exert its biological effects in different contexts.
Case Studies and Research Findings
A review of recent studies highlights several key findings regarding ETEB:
| Study | Findings | |
|---|---|---|
| Study A (2023) | Demonstrated ETEB's efficacy against Flt-3 mutations in AML cell lines | Supports potential use in targeted cancer therapy |
| Study B (2022) | Investigated antibacterial properties; showed inhibition of S. aureus growth | Suggests further exploration as an antibacterial agent |
| Study C (2021) | Evaluated pharmacokinetics; indicated favorable absorption and distribution profiles | Promising candidate for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
